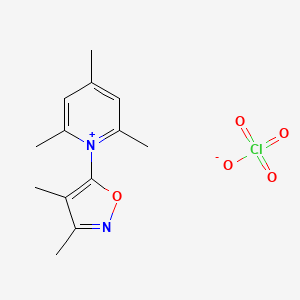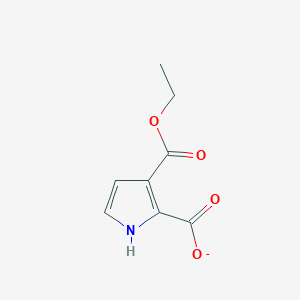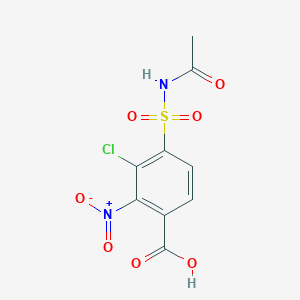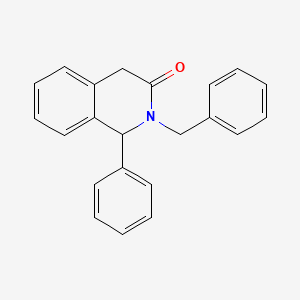![molecular formula C19H20N2O2 B14385566 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole CAS No. 88670-83-1](/img/structure/B14385566.png)
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole typically involves the following steps:
Formation of the Benzyloxyphenoxy Intermediate: This step involves the reaction of benzyl alcohol with 4-hydroxyphenol in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenol.
Alkylation: The 4-(benzyloxy)phenol is then reacted with 1-bromo-3-chloropropane under basic conditions to yield 1-{3-[4-(benzyloxy)phenoxy]propyl} chloride.
Cyclization: The final step involves the reaction of 1-{3-[4-(benzyloxy)phenoxy]propyl} chloride with hydrazine hydrate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Nitro group reduction yields the corresponding amine.
Substitution: Electrophilic substitution on the aromatic ring yields various substituted derivatives.
科学的研究の応用
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
1-{3-[4-(Methoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with a methoxy group instead of a benzyloxy group.
1-{3-[4-(Ethoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with an ethoxy group instead of a benzyloxy group.
1-{3-[4-(Propoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities. The benzyloxy group can enhance the compound’s lipophilicity, influencing its interaction with biological membranes and molecular targets.
特性
CAS番号 |
88670-83-1 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
1-[3-(4-phenylmethoxyphenoxy)propyl]pyrazole |
InChI |
InChI=1S/C19H20N2O2/c1-2-6-17(7-3-1)16-23-19-10-8-18(9-11-19)22-15-5-14-21-13-4-12-20-21/h1-4,6-13H,5,14-16H2 |
InChIキー |
STOQFBJOXWOGTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCN3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


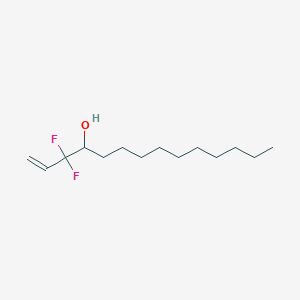
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
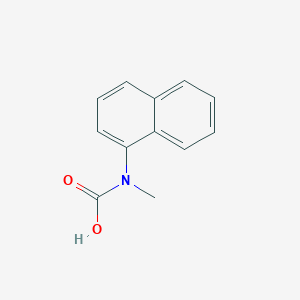
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
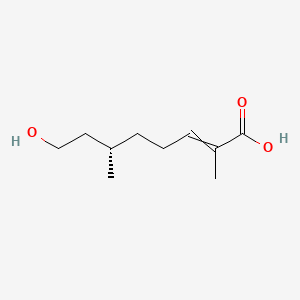

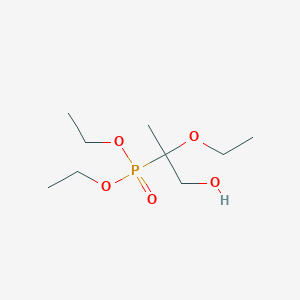
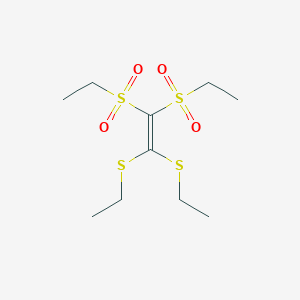
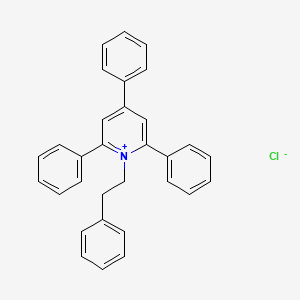
![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
